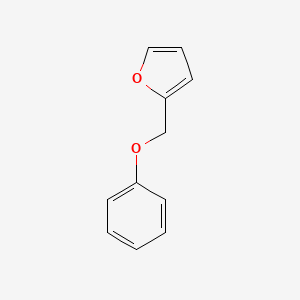

Furan, 2-(phenoxymethyl)-

CAS No.: 4437-23-4

Cat. No.: VC16304098

Molecular Formula: C11H10O2

Molecular Weight: 174.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4437-23-4 |

|---|---|

| Molecular Formula | C11H10O2 |

| Molecular Weight | 174.20 g/mol |

| IUPAC Name | 2-(phenoxymethyl)furan |

| Standard InChI | InChI=1S/C11H10O2/c1-2-5-10(6-3-1)13-9-11-7-4-8-12-11/h1-8H,9H2 |

| Standard InChI Key | SMBUJBPSBSTIKK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)OCC2=CC=CO2 |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Identifiers

The IUPAC name for this compound is 2-(phenoxymethyl)furan , reflecting its substitution pattern. It is registered under multiple identifiers, including CAS No. 4437-23-4, PubChem CID 3661874, DSSTox Substance ID DTXSID90394788, and Wikidata Q82194403 . The compound’s SMILES notation, \text{C1=CC=C(C=C1)OCC2=CC=CO2, encodes its structure as a furan ring () linked via a methylene group () to a phenoxy moiety () . The InChIKey SMBUJBPSBSTIKK-UHFFFAOYSA-N provides a unique identifier for its 3D conformation .

Table 1: Key Identifiers of Furan, 2-(Phenoxymethyl)-

| Identifier | Value | Source |

|---|---|---|

| CAS No. | 4437-23-4 | |

| PubChem CID | 3661874 | |

| Molecular Formula | ||

| DSSTox Substance ID | DTXSID90394788 |

Structural Analysis

The compound’s 2D structure consists of a planar furan ring (a five-membered aromatic oxolane) connected to a phenyl group via an ether bond. Computational models predict a rotatable bond count of 3, enabling conformational flexibility . The 3D conformer, accessible via PubChem’s interactive viewer, reveals non-coplanar arrangements of the phenyl and furan rings, likely due to steric hindrance .

Physicochemical Properties

Computed Molecular Properties

PubChem’s computational tools provide critical insights into the compound’s behavior. The XLogP3-AA value of 2.5 indicates moderate lipophilicity, suggesting moderate solubility in organic solvents . With a hydrogen bond acceptor count of 2 (oxygen atoms in the furan and ether groups) and no hydrogen bond donors, the compound exhibits limited polarity .

Table 2: Computed Physicochemical Properties

Spectral and Chromatographic Data

While experimental spectral data (e.g., NMR, IR) are absent from the provided sources, the exact mass of 174.068079557 Da enables precise identification via high-resolution mass spectrometry . Chromatographic retention times could be inferred from its logP value, suggesting intermediate elution in reversed-phase HPLC.

Stability and Reactivity

Predicted Reactivity Pathways

-

Electrophilic Substitution: The furan ring’s electron-rich nature makes it susceptible to electrophilic attack at the α-positions.

-

Ether Cleavage: The phenoxymethyl group may undergo cleavage under acidic or reductive conditions, yielding phenol and furfuryl alcohol derivatives .

Toxicological and Environmental Considerations

Environmental Fate

The biodegradation potential of furan derivatives varies widely. While some furans persist in aquatic systems, the phenoxymethyl group may enhance solubility, facilitating microbial degradation .

Industrial and Research Applications

Related Compounds

PubChem lists 29 related substances, primarily structural isomers and derivatives with modified substituents . For example, 5-(2-Formyl-phenoxymethyl)-furan-2-carboxylic acid methyl ester shares the phenoxymethylfuran core but includes additional functional groups for reactivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume